molecular formula C17H29BN2O2 B7981940 N-hexyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

N-hexyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No.: B7981940
M. Wt: 304.2 g/mol
InChI Key: PVCKZCKMBSNRGQ-UHFFFAOYSA-N
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Description

N-hexyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is an organoboron compound with the molecular formula C17H29BN2O2 and a molecular weight of 304.23 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology, due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hexyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the reaction of 5-bromo-2-aminopyridine with hexylboronic acid pinacol ester under palladium-catalyzed cross-coupling conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). The reaction mixture is heated to reflux in a suitable solvent like toluene or dioxane for several hours until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-hexyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the boron-containing moiety to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boron group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

N-hexyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-hexyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The boron-containing moiety can form reversible covalent bonds with biological molecules, such as enzymes or receptors, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-hexyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is unique due to its specific combination of a hexyl chain, a pyridine ring, and a boron-containing moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.

Properties

IUPAC Name

N-hexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29BN2O2/c1-6-7-8-9-12-19-15-11-10-14(13-20-15)18-21-16(2,3)17(4,5)22-18/h10-11,13H,6-9,12H2,1-5H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCKZCKMBSNRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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